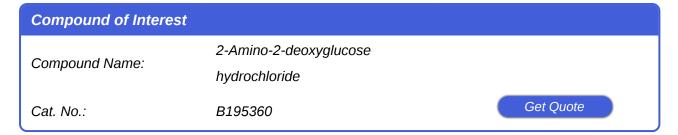


# CAS number 66-84-2 properties and structure

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An In-depth Technical Guide to Glucosamine Hydrochloride (CAS 66-84-2)

### Introduction

Glucosamine hydrochloride (CAS Number: 66-84-2) is the hydrochloride salt of glucosamine, an amino sugar that is a fundamental building block for the biosynthesis of glycosaminoglycans (GAGs), proteoglycans, and other macromolecules essential for the structure and function of connective tissues, particularly articular cartilage.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and experimental protocols related to glucosamine hydrochloride, intended for researchers, scientists, and professionals in drug development.

## **Chemical Identity and Structure**

Glucosamine hydrochloride is a well-defined chemical entity with established identifiers.



Identifier	Value
CAS Number	66-84-2[4][5]
Molecular Formula	C <sub>6</sub> H <sub>14</sub> CINO <sub>5</sub> [4][5]
IUPAC Name	(3R,4R,5S,6R)-3-amino-6- (hydroxymethyl)oxane-2,4,5-triol hydrochloride[5]
Synonyms	2-Amino-2-deoxy-D-glucose hydrochloride, Chitosamine hydrochloride, Glucosamine HCl[4] [6][7]
InChlKey	CBOJBBMQJBVCMW-BTVCFUMJSA-N[4]
SMILES	C(INVALID-LINKN)O)O">C@HO)O.CI[4]

#### Structure:

In aqueous solutions, glucosamine exists as an equilibrium mixture of  $\alpha$ - and  $\beta$ -anomers.[8]

# **Physicochemical Properties**

The physical and chemical properties of glucosamine hydrochloride are summarized below.

Property	Value	Reference
Molecular Weight	215.63 g/mol	[4][9][10]
Appearance	White to off-white solid/powder	[4][11]
Water Solubility	551.0 mg/mL	[5]
logP	-2.7	[5]
pKa (Strongest Acidic)	11.73	[5]
pKa (Strongest Basic)	8.23	[5]
Polar Surface Area	116.17 Ų	[5]



## **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and quantification of glucosamine hydrochloride.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- ¹H NMR: In D<sub>2</sub>O, the spectrum shows signals for the  $\alpha$  and  $\beta$ -anomers. The anomeric proton signals are most distinct, appearing at approximately 5.45 ppm (doublet, J = 3.6 Hz) for the  $\alpha$ -anomer and 4.94 ppm (doublet, J = 8.4 Hz) for the  $\beta$ -anomer.[8] The equilibrium distribution in D<sub>2</sub>O is approximately 60%  $\beta$ -anomer and 40%  $\alpha$ -anomer.[8] Other sugar ring protons resonate between 2.7 and 3.8 ppm.[12]
- <sup>13</sup>C NMR: The carbon signals provide further structural confirmation.[13][14]

### Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of glucosamine hydrochloride exhibits characteristic absorption peaks.[15] [16]

Wavenumber (cm <sup>-1</sup> )	Assignment	Reference
~3291	N-H and O-H stretching	[15]
~3000, ~2881	C-H stretching	[15]
~1618, ~1537	N-H bending	[15]
~1140	Asymmetric C-O-C stretching	[15]
~1094	Secondary alcohol C-O stretching	[17][18]

# **Biological Activity and Mechanism of Action**

Glucosamine hydrochloride's primary biological role is as a precursor for the synthesis of GAGs and proteoglycans, which are critical components of articular cartilage.[1] Its mechanism of action is multifaceted:



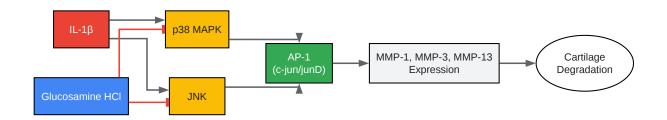
- Chondroprotective Effects: It provides the necessary substrate for chondrocytes to synthesize the structural components of the cartilage matrix, helping to maintain its integrity and shock-absorbing properties.[1][3]
- Anti-inflammatory Activity: Glucosamine has been shown to exert anti-inflammatory effects
  by inhibiting inflammatory signaling pathways. It can suppress the production of proinflammatory mediators like nitric oxide and prostaglandin E2.[9][19] It also inhibits the
  activation of key inflammatory transcription factors such as NF-κB.[20][21]

## **Signaling Pathway Involvement**

Glucosamine influences several key intracellular signaling pathways implicated in inflammation and cartilage homeostasis.

## **MAP Kinase (MAPK) Pathway**

Glucosamine has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 MAPK in response to inflammatory stimuli like Interleukin-1 beta (IL-1 $\beta$ ).[19][21] This inhibition leads to a downstream reduction in the expression of matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13, which are enzymes responsible for cartilage degradation.[19]



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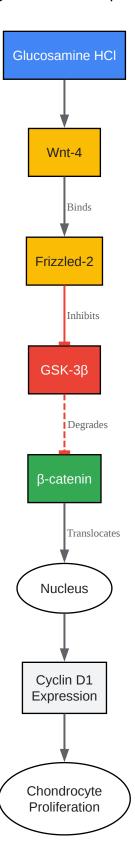
Glucosamine inhibits IL-1\beta-induced MAPK signaling.

## Wnt/β-catenin Pathway

Studies indicate that glucosamine can promote chondrocyte proliferation by activating the Wnt/β-catenin signaling pathway.[22] It upregulates the expression of Wnt-4 and its receptor



Frizzled-2, leading to the accumulation and nuclear translocation of  $\beta$ -catenin. In the nucleus,  $\beta$ -catenin activates target genes like Cyclin D1, which promotes cell cycle progression.[22]





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Glucosamine promotes chondrocyte proliferation via Wnt signaling.

## **Pharmacokinetics**

The bioavailability and pharmacokinetic profile of glucosamine can vary.

Parameter	Species	Value	Route	Reference
Oral Bioavailability	Horse	6.1%	Oral (nasogastric)	[23]
Dog	~12%	Oral	[24]	
Rat	19%	Oral	[25]	
Tmax	Human	~3 hours	Oral	[20]
Dog	1.5 hours	Oral	[24]	
Elimination Half- life (t½)	Human	~15 hours	Oral	[20]
Dog	0.52 hours	IV	[24]	
Metabolism	-	Significant first- pass metabolism in the liver	-	[20][26]
Excretion	-	Primarily degraded to CO <sub>2</sub> , water, and urea; non- absorbed fraction in feces	-	[20][26]

# **Toxicology and Safety**

Glucosamine hydrochloride is generally considered safe and well-tolerated.[27]



Parameter	Species	Value	Notes	Reference
LD50 (Oral)	Rat	>5000 mg/kg	Low acute oral toxicity	[20]
Mouse	15,000 mg/kg	Low acute oral toxicity	[28]	
Common Side Effects	Human	Nausea, bloating, diarrhea, constipation	Mild gastrointestinal effects	[2][27]
Allergenicity	Human	-	Potential for allergic reactions in individuals with shellfish allergies, as it is often derived from crustacean shells.	[6][27]

# Experimental Protocols Production of Glucosamine Hydrochloride from Chitin

A common method for producing glucosamine hydrochloride is through the acid hydrolysis of chitin, which is sourced from crustacean shells.[16][29][30][31]

### Methodology:

- Preparation of Chitin: Raw crustacean shells are demineralized using an acid (e.g., HCl) to remove calcium carbonate, followed by deproteinization with an alkali solution (e.g., NaOH) to remove proteins.[16][29]
- Acid Hydrolysis: The purified chitin is mixed with concentrated hydrochloric acid (e.g., 12 M HCl) at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).[16][29] The mixture is heated (e.g., 85-95°C) with agitation for several hours to break down the chitin polymer and deacetylate the N-acetylglucosamine units.[29][31]

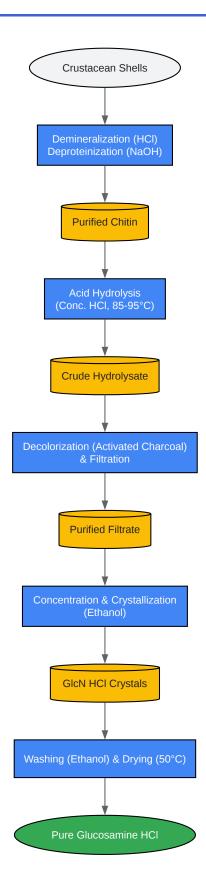
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- Decolorization and Filtration: The resulting solution is cooled and treated with activated charcoal to remove colored impurities.[30][31] It is then filtered to remove the charcoal and any solid residue.
- Crystallization and Recovery: The filtrate is concentrated under reduced pressure. The glucosamine hydrochloride is then precipitated and crystallized by adding a solvent like 95% ethanol.[29][30]
- Washing and Drying: The crystals are collected by filtration, washed with ethanol to remove residual impurities, and dried at a controlled temperature (e.g., 50°C).[16][29]





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Workflow for Glucosamine HCl production from crustacean shells.



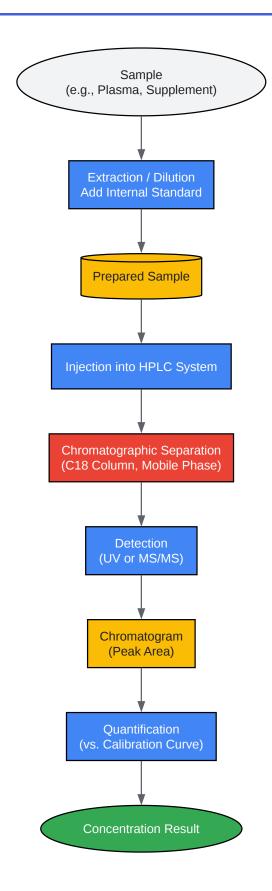
# Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for the quantification of glucosamine in various matrices.

### Methodology:

- Sample Preparation: Plasma samples, dietary supplements, or other matrices are prepared to extract glucosamine. This may involve protein precipitation, dilution, and filtration. An internal standard (e.g., galactosamine) is often added.[25]
- Chromatographic System: A standard HPLC system equipped with a suitable column (e.g.,
   C18) and a UV or mass spectrometry (MS) detector is used.[23][25]
- Mobile Phase: The composition of the mobile phase is optimized for separation. A common approach involves a gradient or isocratic elution with a mixture of an aqueous buffer and an organic solvent like acetonitrile.[32]
- Detection: As glucosamine lacks a strong chromophore, direct UV detection can be challenging. Pre-column or post-column derivatization is often employed to enhance detection. Alternatively, a more sensitive detector like an electrospray ionization tandem mass spectrometer (ESI-MS/MS) can be used for direct quantification.[23]
- Quantification: A calibration curve is generated using standards of known concentrations.
   The peak area of glucosamine in the sample is compared to the calibration curve to determine its concentration.[25][32]





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General workflow for HPLC analysis of Glucosamine HCl.



## **Applications in Research and Drug Development**

Glucosamine hydrochloride is widely used as a dietary supplement for joint health, particularly for managing the symptoms of osteoarthritis.[1][2] In research, it serves as a tool to investigate cartilage biology, inflammatory processes, and the mechanisms of chondroprotection. Its effects on various signaling pathways make it a compound of interest for studying cellular metabolism and proliferation.[9][22] While its clinical efficacy remains a subject of debate, it continues to be a focus of studies aimed at developing disease-modifying treatments for osteoarthritis and other inflammatory conditions.[21]

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